Compound Description: This series of compounds features a substituted benzamide core with a 3-(1-methyl-1H-imidazol-2-yl)propyl substituent on the nitrogen atom. The research paper focuses on the synthesis of these compounds but does not delve into their biological activities. []
Relevance: This compound class shares a substituted benzamide core with the target compound, 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide. Both structures feature a benzamide moiety with modifications at the para position of the benzene ring and variations in the substituent attached to the amide nitrogen. []
Compound Description: These compounds consist of a sulfonamide core with an aryl group on the sulfur and a 3-(1-methyl-1H-imidazol-2-yl)propyl substituent on the nitrogen. The paper primarily focuses on the synthesis of this series without detailed exploration of their biological activities. []
Relevance: This compound class shares the structural feature of a sulfonamide linked to a 3-(1-methyl-1H-imidazol-2-yl)propyl group with the target compound, 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide. In both cases, the sulfonamide nitrogen is linked to a propyl chain that terminates in a heterocyclic ring system. []
Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It reduces Mcl-1 levels and shows potential for sensitizing pancreatic cancer cells to Bcl-2 inhibitors. []
Relevance: This compound, while structurally distinct from 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, exhibits relevant biological activity. Its ability to modulate Mcl-1 levels and sensitize cancer cells to Bcl-2 inhibitors suggests a potential therapeutic application related to cancer, which might be of interest when exploring the target compound's properties. []
Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that, when combined with a CDK5 inhibitor, synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines. []
Relevance: While structurally different from 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, Navitoclax's synergistic effect with a CDK5 inhibitor suggests a potential pathway for the target compound to be investigated. Since the target compound contains a piperazine ring and a sulfonamide group, exploring its potential interactions with the Bcl-2 family, especially in conjunction with CDK5 modulation, could be a valuable research direction. []
Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor under investigation for treating chronic myelogenous leukemia (CML). Its metabolism primarily involves amide bond cleavage, leading to two major hydrolytic metabolites. The presence of electron-withdrawing groups like trifluoromethyl and pyridine facilitates this cleavage. []
Relevance: Both Flumatinib and 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide share a core benzamide structure and contain a piperazine ring, although with different substitutions and positions within the overall molecule. The metabolic insights from Flumatinib, specifically the impact of electron-withdrawing groups on amide bond cleavage, could be relevant when considering the metabolic fate and stability of the target compound. []
Compound Description: Imatinib, similar to Flumatinib, is a tyrosine kinase inhibitor used in treating CML. Unlike Flumatinib, Imatinib lacks the electron-withdrawing trifluoromethyl and pyridine groups adjacent to the amide bond, resulting in a different metabolic profile with less prominent amide hydrolysis. []
Relevance: Comparing Imatinib to 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide highlights the potential significance of the electron-withdrawing sulfonyl group in the target compound. The presence of this sulfonyl group, similar to the trifluoromethyl and pyridine groups in Flumatinib, might influence the target compound's metabolic pathway and potentially lead to a metabolic profile with a greater emphasis on amide hydrolysis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.